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Cat. No.: B15558500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the
pharmacokinetics and biodistribution of Lu-177-DGUL, a novel radiopharmaceutical agent for
the treatment of metastatic castration-resistant prostate cancer (NCRPC). The information
presented herein is compiled from publicly available preclinical and preliminary clinical data.

Introduction to Lu-177-DGUL

Lu-177-DGUL is a radioligand therapy that targets the Prostate-Specific Membrane Antigen
(PSMA), a transmembrane protein significantly overexpressed on the surface of prostate
cancer cells.[1][2] Developed by Cellbion Co., Ltd., this agent is currently undergoing Phase
1/2 clinical trials to evaluate its safety, tolerability, dosimetry, and anti-tumor activity.[3][4][5][6]

[7]

The therapeutic strategy of Lu-177-DGUL is based on the targeted delivery of a cytotoxic
payload of beta-emitting radiation directly to the tumor cells, thereby minimizing damage to
surrounding healthy tissues.[1] The molecule consists of three key components:

o DGUL: A novel targeting moiety based on a Glu-Urea-Lys derivative that binds with high
affinity to the extracellular domain of PSMA.

o DOTA: A chelator that securely encapsulates the radioactive isotope.
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e Lutetium-177 (Lu-177): A beta-emitting radioisotope with a half-life of approximately 6.7
days, which allows for sustained radiation delivery to the tumor.[1]

Mechanism of Action

The mechanism of action of Lu-177-DGUL follows a targeted delivery and localized radiation-
induced cell death pathway.[1][8] Upon intravenous administration, Lu-177-DGUL circulates
through the bloodstream and selectively binds to PSMA on prostate cancer cells.[1] Following
this binding, the Lu-177-DGUL-PSMA complex is internalized by the cancer cell. The beta
particles emitted by the decay of Lu-177 then induce DNA damage, primarily through the
formation of double-strand breaks.[1] This extensive DNA damage ultimately triggers
programmed cell death (apoptosis), leading to a reduction in tumor size and disease
progression.[8] The molecular design of Lu-177-DGUL is intended to facilitate rapid clearance
from the body, which helps to reduce off-target radiation exposure and potential side effects.[1]

[2]
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Caption: Mechanism of action of Lu-177-DGUL.
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Pharmacokinetics
Preclinical Data (Rats)

A study utilizing a stable isotope-labeled analog, 175Lu-DOTA-PSMA-GUL, in rats provided
initial insights into the pharmacokinetic profile. The key findings from this study are summarized
below. It is important to note that this data may not be directly translatable to humans.

e Plasma Clearance: The plasma concentration of the compound showed a multi-exponential
decline following intravenous injection.[9]

o Elimination Half-Life: The average elimination half-life was determined to be between 0.30
and 0.33 hours.[9]

o Route of Elimination: The primary route of elimination was identified as renal excretion.[9]

Table 1: Preclinical Pharmacokinetic Parameters of 175Lu-DOTA-PSMA-GUL in Rats

Parameter Value

Elimination Half-Life 0.30 - 0.33 hours

| Primary Elimination Route | Renal Excretion |

Note: Quantitative data such as Cmax, AUC, and clearance rates from this preclinical study are
not yet publicly available.

Human Pharmacokinetic Data

As of the date of this document, detailed quantitative pharmacokinetic data for Lu-177-DGUL in
humans from the ongoing Phase 1/2 clinical trial (NCT05547061) has not been published.

Biodistribution
Preclinical Data (Rats)

The biodistribution of 175Lu-DOTA-PSMA-GUL was assessed in rats, revealing the following
tissue distribution pattern:
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o High Uptake: The highest concentration of the compound was observed in the kidneys.[9]
o Target Uptake: Significant uptake was also noted in the prostate gland.[9]

Note: A detailed table of percentage of injected dose per gram (%ID/g) for various organs from
this preclinical study is not yet publicly available.

Human Biodistribution and Dosimetry

Preliminary dosimetry results from the Phase 1/2 clinical trial of Lu-177-DGUL in patients with
MCRPC were presented at the SNMMI 2023 annual meeting. These findings provide the first
quantitative insights into the biodistribution and radiation absorbed doses in humans.

Table 2: Preliminary Human Dosimetry for Lu-177-DGUL

Organ Mean Absorbed Dose (Gy/GBq)
Salivary Glands 0.32
Kidneys 0.31

| Red Marrow | 0.02 |
Source: SNMMI 2023 Annual Meeting Presentation[10]

Note: This is preliminary data from a limited number of patients. A comprehensive
biodistribution profile with uptake values for a wider range of organs and at various time points
post-injection is anticipated upon completion and publication of the full clinical trial results.

Experimental Protocols
Preclinical Pharmacokinetics and Biodistribution in Rats

o Test Article: 175Lu-DOTA-PSMA-GUL (a stable isotope-labeled analog of Lu-177-DGUL).
e Animal Model: Rats.

e Administration: Intravenous injection.
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Sample Analysis: A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method was developed and validated to quantify the concentration of 175Lu-DOTA-PSMA-
GUL in plasma, urine, feces, and various tissues.[9]
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Caption: Workflow for preclinical evaluation of Lu-177-DGUL analog.

Phase 1/2 Clinical Trial (NCT05547061)

Study Title: A Phase 1/2 Clinical Trial to Evaluate the Safety, Tolerability, Dosimetry, and Anti-
tumor Activity of Ga-68-NGUL / Lu-177-DGUL in Patients With Metastatic Castration-
resistant Prostate Cancer (NCRPC) Refractory to Standard Therapy.[5][6]

Study Design: An open-label, single-arm, multi-center trial with a dose escalation phase
(Phase 1) and a cohort expansion phase (Phase 2).[10]

Patient Population: Patients with mCRPC who have been previously treated with at least one
androgen-receptor-pathway inhibitor and docetaxel, and who have a positive PSMA PET
scan.[10]

Treatment Regimen: Patients are administered up to 6 cycles of Lu-177-DGUL intravenously
every 6 weeks.[10] The Phase 1 dose escalation cohorts evaluated initial doses of 5.55 GBq
and 7.40 GBq.[10]

Dosimetry and Biodistribution Assessment: While the specific imaging protocols have not
been detailed in the available literature, standard practice for such trials involves serial
whole-body planar and/or SPECT/CT imaging at multiple time points post-injection to
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calculate time-integrated activity in organs of interest. These data are then used with
software such as OLINDA/EXM to calculate absorbed radiation doses.
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Caption: Logical flow of the Lu-177-DGUL Phase 1/2 clinical trial.
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Summary and Future Directions

Lu-177-DGUL is a promising new PSMA-targeted radioligand therapy. Preclinical studies
indicate rapid clearance and targeted uptake in the prostate. Preliminary human data from the
ongoing Phase 1/2 clinical trial demonstrate a manageable safety profile and provide initial
dosimetry estimates for key organs.

The completion of the ongoing clinical trial is eagerly awaited to provide a more comprehensive
understanding of the pharmacokinetics and biodistribution of Lu-177-DGUL in humans. This will
include detailed quantitative data on plasma pharmacokinetics, a full biodistribution profile
across a wide range of organs, and mature safety and efficacy results. This information will be
crucial for the further clinical development of this agent and for optimizing its therapeutic use in
patients with metastatic castration-resistant prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Pharmacokinetics and Biodistribution of Lu-177-
DGUL: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15558500#pharmacokinetics-and-biodistribution-of-
lu-177-dgul]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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